Dansyl-l-norvaline
Description
Properties
IUPAC Name |
(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-4-7-14(17(20)21)18-24(22,23)16-11-6-8-12-13(16)9-5-10-15(12)19(2)3/h5-6,8-11,14,18H,4,7H2,1-3H3,(H,20,21)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCZZVVWVGSUGJ-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dansyl-l-norvaline typically involves the reaction of l-norvaline with dansyl chloride. The process is carried out in a basic medium, often using sodium carbonate as a buffer. The reaction proceeds at room temperature, allowing the dansyl chloride to react with the free amine group of l-norvaline, forming the dansylated product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Dansyl-l-norvaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Substitution: The dansyl group can participate in substitution reactions, particularly in the presence of nucleophiles.
Hydrolysis: The sulfonamide bond in this compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles like amines or thiols.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound can yield l-norvaline and dansyl chloride .
Scientific Research Applications
Dansyl-l-norvaline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dansyl-l-norvaline primarily involves its role as a fluorescent probe. The dansyl group absorbs light at specific wavelengths and emits fluorescence, allowing researchers to track and analyze the behavior of the labeled molecules. In biological systems, this compound can inhibit arginase, an enzyme involved in the urea cycle, thereby modulating nitric oxide production and influencing various physiological processes .
Comparison with Similar Compounds
Comparison with Similar Dansylated Amino Acids
Dansylated amino acids are structurally analogous but exhibit distinct binding specificities based on their side chains and dansyl group interactions. Below is a detailed comparison:
Structural and Functional Differences
Key Findings:
- Site Specificity: this compound binds to HSA's drug site 2, which is characterized by a hydrophobic pocket accommodating its pentyl side chain. In contrast, dansyl-L-asparagine (polar side chain) binds to drug site 1, which has a more polar environment .
- Fluorescence Utility: The dansyl group enables real-time monitoring of binding interactions. This compound’s fluorescence is quenched upon HSA binding, making it useful for competitive displacement assays .
- Fatty Acid Effects: Binding to site 1 (e.g., dansyl-L-asparagine) is modestly affected by fatty acids, whereas site 2 binders like this compound show minimal interference .
Comparison with Non-Dansylated Analogs
This compound differs significantly from non-fluorescent norvaline derivatives:
L-Norvaline vs. This compound
Other Norvaline Derivatives
- N-Acetyl-5-hydroxy-norvaline methyl ester: A synthetic derivative with a hydroxy group and acetyl modification, used in peptide synthesis .
Advantages of this compound
Limitations
- Synthetic Complexity: Requires multi-step synthesis (e.g., dansylation of L-norvaline under anhydrous conditions) .
- Interference Risks: Endogenous fatty acids may weakly compete for binding in certain assays .
Biological Activity
Dansyl-l-norvaline is a compound that has garnered interest in various fields of biological research due to its unique properties and potential applications. It is a derivative of the amino acid norvaline, modified with a dansyl group, which is known for its fluorescent characteristics. This modification not only enhances its solubility but also allows for easier tracking in biological systems. The biological activity of this compound can be explored through its effects on enzymatic activity, cellular processes, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure consists of a dansyl group (a sulfonamide derivative) attached to the norvaline backbone. The dansyl moiety is responsible for the compound's fluorescent properties, making it useful in various assays.
Enzymatic Inhibition
This compound has been studied for its inhibitory effects on certain enzymes. For instance, research indicates that it can inhibit the activity of arginase, an enzyme involved in the urea cycle and nitrogen metabolism. The inhibition of arginase by this compound can lead to increased levels of arginine, which may have implications in various physiological processes including nitric oxide synthesis.
Table 1: Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Arginase | Competitive | 15.2 ± 2.1 |
| Dipeptidase | Non-competitive | 8.4 ± 1.5 |
Cellular Effects
In cellular studies, this compound has shown potential effects on cell proliferation and apoptosis. For example, studies have indicated that treatment with this compound can induce apoptosis in certain cancer cell lines, suggesting a possible therapeutic application in oncology.
Case Study: Apoptosis Induction
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis as evidenced by:
- Increased caspase-3 activity
- Enhanced Annexin V staining
- DNA fragmentation analysis
Antioxidant Activity
This compound also exhibits antioxidant properties, which can be beneficial in reducing oxidative stress within cells. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor.
Table 2: Antioxidant Activity Assessment
| Assay | Result |
|---|---|
| DPPH Scavenging | 72% inhibition at 100 µM |
| ABTS Assay | IC50 = 25 µM |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes due to its structural similarity to natural substrates. The dansyl group may also facilitate cellular uptake and localization within specific organelles, enhancing its biological efficacy.
Q & A
Q. How should preclinical studies involving this compound adhere to NIH guidelines for rigor and transparency?
- Compliance Checklist :
- Randomize animal cohorts and blind analysts to treatment groups.
- Report attrition rates and statistical power calculations (e.g., n ≥ 6 for 80% power) .
- Disclose conflicts of interest, particularly in industry-academic partnerships .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
